Z-Thr(Tbu)-Oh.Dcha
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Thr(Tbu)-Oh.Dcha involves several steps:
Formation of L-threonine methyl ester hydrochloride: L-threonine reacts with thionyl chloride in methanol to form L-threonine methyl ester hydrochloride.
Preparation of Z-Thr-OMe: The L-threonine methyl ester hydrochloride reacts with benzyl chloroformate in the presence of sodium hydroxide to produce Z-Thr-OMe.
Formation of Z-Thr(Tbu)-OMe: Z-Thr-OMe reacts with isobutene in the presence of methylene chloride and concentrated sulfuric acid to form Z-Thr(Tbu)-OMe.
Saponification to Z-Thr(Tbu)-Oh: Z-Thr(Tbu)-OMe is saponified using an alkali solution to obtain Z-Thr(Tbu)-Oh.
Formation of this compound: The final product, this compound, is obtained by reacting Z-Thr(Tbu)-Oh with dicyclohexylamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient reaction conditions, such as controlled temperatures and reaction times, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Z-Thr(Tbu)-Oh.Dcha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as Z-Thr(Tbu)-ol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Z-Thr(Tbu)-Oh.Dcha has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Medicine: This compound is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the large-scale production of peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Z-Thr(Tbu)-Oh.Dcha involves its role as a protecting group for amino acids during peptide synthesis. It prevents unwanted reactions at specific sites on the amino acid, allowing for the selective formation of peptide bonds . The compound interacts with molecular targets such as enzymes involved in peptide synthesis, ensuring the correct sequence and structure of the synthesized peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Thr(Tbu)-Oh: Another protecting group used in peptide synthesis.
Boc-Thr(Tbu)-Oh: A similar compound with a different protecting group.
Cbz-Thr(Tbu)-Oh: Another variant used in peptide synthesis.
Uniqueness
Z-Thr(Tbu)-Oh.Dcha is unique due to its specific protecting group, which provides stability and selectivity during peptide synthesis. Its dicyclohexylammonium salt form enhances its solubility and ease of handling in various reactions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGZKHUOOUVBV-YLAFAASESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937661 | |
Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylthreonine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16966-07-7 | |
Record name | L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16966-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-O-tert-butyl-L-threonine, compound with dicyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016966077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylthreonine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-O-tert-butyl-L-threonine, compound with dicyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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